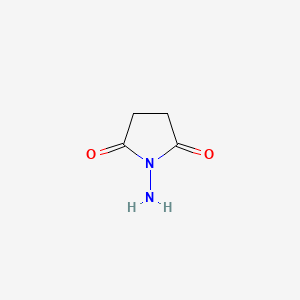

1-Aminopyrrolidine-2,5-dione

Description

The exact mass of the compound 1-Aminopyrrolidine-2,5-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 328473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Aminopyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Aminopyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-aminopyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c5-6-3(7)1-2-4(6)8/h1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTYUHLOJTZHAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70318301 | |

| Record name | 1-Aminopyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19283-13-7 | |

| Record name | NSC328473 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminopyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance Within Heterocyclic Chemistry

The pyrrolidine-2,5-dione scaffold, also known as the succinimide (B58015) ring, is a crucial pharmacophore in medicinal chemistry. tandfonline.com This five-membered saturated nitrogen-containing heterocycle is a core structure in a multitude of biologically active molecules, alkaloids, and synthetic drugs. tandfonline.comfrontiersin.org The significance of the pyrrolidine (B122466) ring is amplified by several factors: its sp3-hybridized nature allows for efficient exploration of pharmacophore space, it contributes to the stereochemistry of a molecule, and its non-planar structure provides increased three-dimensional coverage, a phenomenon referred to as "pseudorotation". nih.gov

Pyrrolidine-2,5-dione derivatives are recognized as an important class of heterocyclic compounds with substantial applications in both organic synthesis and medicinal chemistry. researchgate.net They are found in natural products and drug candidates and can be chemically transformed into other valuable compounds. researchgate.net The incorporation of an amino group at the N-1 position, as seen in 1-aminopyrrolidine-2,5-dione, introduces a reactive site that can be utilized for further molecular modifications, making it a valuable building block in the synthesis of more complex chemical structures.

Historical Context of Pyrrolidine 2,5 Dione Research

Research into pyrrolidine-2,5-dione (succinimide) derivatives has a well-established history in organic chemistry. One of the most common and long-standing methods for preparing these compounds involves the nucleophilic acyl substitution of 1,4-dicarboxylic acids or their derivatives, such as succinic anhydrides, with nucleophiles like amines or amides. researchgate.netmdpi.com This foundational reaction has been a staple in organic synthesis for many decades.

The historical development of functionalized pyrrolidine-2,5-diones is linked to the broader efforts in the mid-20th century to create novel heterocyclic compounds for pharmaceutical applications. For instance, the formal characterization of related structures like 1-benzyl-3-(phenylamino)pyrrolidine-2,5-dione, suggested by its CAS number, likely occurred in the 1960s or 1970s, a period of significant advancement in heterocyclic chemistry. smolecule.com The parent compound, pyrrolidine-2,5-dione (succinimide), has been the subject of structural studies, with its crystal structure being determined and analyzed, providing a solid foundation for understanding its derivatives. researchgate.net

Scope of Academic Research on 1 Aminopyrrolidine 2,5 Dione and Its Analogs

Mechanochemical Synthesis of Pyrrolidine-2,5-dione Derivatives

Mechanochemical synthesis has emerged as a powerful and environmentally conscious alternative to traditional solution-based methods for the preparation of pyrrolidine-2,5-dione derivatives. smolecule.comsmolecule.com This technique utilizes mechanical energy, typically through grinding or ball milling, to initiate and drive chemical reactions, often in the absence of a solvent. smolecule.comtandfonline.comresearchgate.net The primary advantage of this approach is the significant reduction or complete elimination of hazardous organic solvents, aligning with the principles of green chemistry. tandfonline.comresearchgate.net

A key reaction pathway for the mechanochemical synthesis of these derivatives is the aza-Michael addition. smolecule.com This involves the nucleophilic addition of an amine to the electron-deficient double bond of a maleimide (B117702) or its N-substituted derivatives. smolecule.com The process is generally efficient, proceeding with high conversion rates and producing yields that are often comparable or even superior to those of conventional methods. smolecule.com

Research has demonstrated the versatility of mechanochemical synthesis for creating a diverse library of pyrrolidine-2,5-dione derivatives. For instance, the reaction of maleimide with various amines under ball milling conditions has been shown to be highly effective. smolecule.comresearchgate.net This method exhibits excellent tolerance for a range of functional groups on both the amine and the maleimide starting materials. smolecule.com

A notable example is the synthesis of 9,10-dihydro-anthracene-9,10-α,β-succinimide derivatives. This is achieved by simply grinding 9,10-dihydro-anthracene-9,10-α,β-succinic anhydride (B1165640) with various aliphatic and aromatic amines or hydrazines at room temperature. tandfonline.comresearchgate.net This solvent- and catalyst-free approach provides the desired products in quantitative yields within minutes. tandfonline.comresearchgate.net

The following table summarizes representative examples of mechanochemically synthesized pyrrolidine-2,5-dione derivatives.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| 9,10-Dihydro-anthracene-9,10-α,β-succinic anhydride | Cyclopropanamine | Grinding, Room Temp, 2 min | N-(Cyclopropyl)-9,10-dihydro-anthracene-9,10-α,β-succinimide | Good | tandfonline.com |

| Maleimide | Various Amines (e.g., 4-chloroaniline) | Ball Milling | 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | Not specified | smolecule.comresearchgate.net |

| Indole-2,3-dione, Malononitrile, Isothiocyanates | - | Aqua/Mechanochemical | Spiro[indole–pyrrolidine] derivatives | High to Excellent | mdpi.comresearchgate.net |

Green Chemistry Considerations in 1-Aminopyrrolidine-2,5-dione Synthesis

The synthesis of 1-aminopyrrolidine-2,5-dione and its derivatives is increasingly being guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Several strategies have been developed to make the synthesis more environmentally benign.

Solvent-Free and Alternative Solvent Systems: A primary focus of green synthesis is the replacement of volatile and toxic organic solvents. Mechanochemical synthesis, as detailed in the previous section, represents a significant advance in this area by often proceeding without any solvent. tandfonline.comresearchgate.net Water is another green solvent of choice, and its use in the synthesis of N-aminosuccinimide derivatives has been successfully demonstrated. scilit.comrsc.org For example, the microwave-assisted synthesis of N-aminosuccinimide derivatives of bicyclo[2.2.2]octene has been efficiently carried out in water, offering a clean and sustainable protocol. scilit.comrsc.org

Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. In the synthesis of succinimide (B58015) derivatives, Lewis acids such as Tantalum pentachloride (TaCl₅) supported on silica (B1680970) gel have been used as recyclable catalysts, sometimes in conjunction with microwave irradiation to accelerate the reaction under solvent-free conditions. innovareacademics.inorganic-chemistry.org Another innovative approach involves the use of silica-bound benzoyl chloride as a recyclable dehydrating agent for the synthesis of N-aryl succinimides from N-arylsuccinamic acids. innovareacademics.inresearchgate.net Biocatalysis, employing enzymes to carry out chemical transformations, offers a highly selective and environmentally friendly route. Laccase from Myceliophthora thermophila has been used for the stereoselective synthesis of certain pyrrolidine-2,3-diones, showcasing the potential of enzymes in creating complex heterocyclic structures under mild conditions. rsc.orgrsc.org

Atom Economy: Synthetic methods that maximize the incorporation of all materials used in the process into the final product are considered highly atom-economical. A dehydrogenative coupling reaction catalyzed by a manganese pincer complex to form cyclic imides from diols and amines is a prime example. organic-chemistry.org This reaction is particularly green as its only byproduct is hydrogen gas. organic-chemistry.org

The following table highlights various green chemistry approaches for the synthesis of pyrrolidine-2,5-dione and related structures.

| Green Chemistry Principle | Method | Reactants/Catalyst | Key Advantage | Reference |

| Alternative Solvent | Microwave-assisted synthesis in water | Fused succinic anhydrides, N-aminohydrazide | Use of water as a clean solvent | rsc.org |

| Solvent-Free Synthesis | Grinding/Ball Milling | Anhydrides and amines | Eliminates the need for organic solvents | tandfonline.comresearchgate.net |

| Recyclable Catalyst | Lewis acid on solid support | Succinic anhydride, Amines, TaCl₅-silica gel | Catalyst can be recovered and reused | innovareacademics.inorganic-chemistry.org |

| Biocatalysis | Enzymatic oxidation and addition | Catechols, 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, Laccase | High stereoselectivity under mild conditions | rsc.orgrsc.org |

| Atom Economy | Dehydrogenative coupling | Diols, Amines, Manganese pincer complex | Hydrogen gas is the only byproduct | organic-chemistry.org |

Nucleophilic Substitution Reactions of the Pyrrolidine-2,5-dione Core

The pyrrolidine-2,5-dione ring system is susceptible to nucleophilic attack, primarily at the carbonyl carbons. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide range of substituents.

One of the most common methods for synthesizing substituted pyrrolidine-2,5-diones involves the nucleophilic acyl substitution of succinic anhydrides or their derivatives with amines or amides. nih.gov While this is a general strategy for forming the pyrrolidine-2,5-dione ring itself, the core of existing 1-aminopyrrolidine-2,5-dione derivatives can also undergo substitution reactions. The nitrogen atom within the pyrrolidine (B122466) ring can act as a nucleophile, enabling substitution reactions with various electrophiles. smolecule.com

For instance, the reaction of 3,7-diazabicyclo[3.3.0]octanes with hydrazine (B178648) in ethanol (B145695) at room temperature results in the formation of 1-aminopyrrolidine-2,5-dione derivatives. researchgate.netexcli.de This transformation proceeds through a double N-nucleophilic substitution, first on an ester moiety and subsequently on the imide group, demonstrating the susceptibility of the heterocyclic core to cleavage and rearrangement initiated by nucleophilic attack. researchgate.netexcli.de

The reactivity of the pyrrolidine-2,5-dione core is further highlighted in its derivatives. For example, 1-(phenylthio)pyrrolidine-2,5-dione (B3047563) can undergo substitution reactions where the phenylthio group is replaced by other nucleophiles. This illustrates how the core structure facilitates the exchange of substituents, expanding the synthetic possibilities.

| Starting Material | Nucleophile/Reagent | Product | Reaction Type |

|---|---|---|---|

| Succinic Anhydride Derivatives | Amines/Amides | Substituted Pyrrolidine-2,5-diones | Nucleophilic Acyl Substitution nih.gov |

| 3,7-Diazabicyclo[3.3.0]octanes | Hydrazine | 1-Aminopyrrolidine-2,5-dione Derivatives | Double N-Nucleophilic Substitution researchgate.netexcli.de |

| 1-(Phenylthio)pyrrolidine-2,5-dione | Various Nucleophiles | Substituted Pyrrolidine-2,5-diones | Nucleophilic Substitution |

Reduction and Oxidation Chemistry of 1-Aminopyrrolidine-2,5-dione Systems

The pyrrolidine-2,5-dione moiety and the N-amino group are both redox-active, allowing for a range of reduction and oxidation reactions that can modify the compound's structure and properties.

Reduction Reactions:

The carbonyl groups of the pyrrolidine-2,5-dione core are susceptible to reduction. For example, the dione (B5365651) functionality can be reduced to form diols or other derivatives. smolecule.com The choice of reducing agent determines the extent of the reduction. For instance, borane (B79455) dimethylsulfide has been used to reduce 3-Boc-aminopyrrolidine-2,5-dione to the corresponding 3-Boc-aminopyrrolidin-2-one, selectively reducing one of the carbonyl groups. researchgate.netlookchem.com More powerful reducing agents like lithium aluminum hydride can lead to further reduction. smolecule.comresearchgate.net The reduction of optically active 1-substituted-3-aminopyrrolidine-2,5-dione derivatives is also a viable pathway to other functionalized pyrrolidines. epo.org

Oxidation Reactions:

The 1-aminopyrrolidine-2,5-dione system can also undergo oxidation. The ethylamino group in derivatives like 3-{[2-(2-chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione can be oxidized to form N-oxide derivatives. Similarly, the phenylthio group in 1-(phenylthio)pyrrolidine-2,5-dione can be oxidized to sulfoxides or sulfones. The amino group of 3-aminopyrrolidine-2,5-dione can also be oxidized to various derivatives depending on the oxidizing agent used, such as hydrogen peroxide or potassium permanganate. smolecule.com

| Reaction Type | Substrate | Reagent | Product |

|---|---|---|---|

| Reduction | 3-Boc-aminopyrrolidine-2,5-dione | Borane dimethylsulfide | 3-Boc-aminopyrrolidin-2-one researchgate.netlookchem.com |

| Reduction | Pyrrolidine-2,5-dione derivatives | Lithium aluminum hydride | Further reduced pyrrolidines smolecule.comresearchgate.net |

| Oxidation | 3-{[2-(2-chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione | - | N-oxide derivatives |

| Oxidation | 1-(Phenylthio)pyrrolidine-2,5-dione | - | Sulfoxides or sulfones |

| Oxidation | 3-Aminopyrrolidine-2,5-dione | Hydrogen peroxide, Potassium permanganate | Oxidized amino derivatives smolecule.com |

Cyclization and Ring-Opening Reactions involving Pyrrolidine-2,5-dione Intermediates

The pyrrolidine-2,5-dione scaffold is a key participant in both cyclization reactions that form the ring and ring-opening reactions that lead to linear or other cyclic structures.

Cyclization Reactions:

The formation of the pyrrolidine-2,5-dione ring is often achieved through cyclization reactions. A common method involves the cyclocondensation of dicarboxylic acids with appropriately substituted amines. nih.gov For example, 1,3-disubstituted pyrrolidine-2,5-diones can be synthesized via the cyclocondensation of dicarboxylic acids with 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines. nih.gov Another approach is the intramolecular cyclization of amides derived from 1,4-dicarboxylic acids. nih.govmdpi.com The Ugi four-component reaction (Ugi-4CR) followed by a cyclization step provides an efficient route to functionalized pyrrolidine-2,5-diones. acs.org

Ring-Opening Reactions:

The pyrrolidine-2,5-dione ring can undergo ring-opening reactions under certain conditions. For instance, alkaline hydrolysis can lead to the opening of the ring. researchgate.net The cleavage of the C-N bond in the pyrrolidine-2,5-dione ring is a key step in some transformations. researchgate.net Ring-opening reactions of derivatives like 3-phosphonocoumarin under Michael reaction conditions can also lead to the formation of pyrrolidine-2,5-dione structures through a series of rearrangements. mdpi.com

Derivatization at the N-1 and C-3 Positions of the Pyrrolidine-2,5-dione Scaffold

The N-1 and C-3 positions of the pyrrolidine-2,5-dione ring are primary sites for derivatization, allowing for the introduction of a wide variety of functional groups and the synthesis of diverse compound libraries.

Derivatization at the N-1 Position:

The nitrogen atom at the N-1 position, bearing the amino group in the parent compound, is a key site for modification. N-alkylation of the imide nitrogen is a common strategy. organic-chemistry.org This can be achieved using alkyl halides in the presence of a base like potassium hydroxide (B78521) or cesium carbonate. organic-chemistry.org Ruthenium-catalyzed N-alkylation using alcohols as alkylating agents offers an atom-economical alternative. organic-chemistry.org The N-1 position can also be arylated. For example, copper acetate (B1210297) promotes the N-arylation of imides with boronic acids. organic-chemistry.org The synthesis of N-benzyl-3-aminopyrrolidine-2,5-dione derivatives has been achieved through the reaction of N-tert-butyloxycarbonylasparagine (Boc-Asn) with benzyl (B1604629) bromide in the presence of cesium carbonate. researchgate.net

Derivatization at the C-3 Position:

The C-3 position of the pyrrolidine-2,5-dione ring is also a versatile handle for introducing substituents. The synthesis of 3,4-disubstituted 1-hydroxypyrrolidine-2,5-diones has been accomplished through a rearrangement reaction of 3-substituted coumarins with nitromethane (B149229). nih.gov The C-3 position of the indole (B1671886) nucleus in 3-(1H-indol-3-yl)pyrrolidine-2,5-dione can be functionalized, for example, through copper(II)-catalyzed chalcogenylation. mdpi.com Furthermore, the synthesis of various 3-substituted pyrrolidine-2,5-diones is a significant area of research due to the wide range of biological activities exhibited by these compounds. nih.gov

| Position | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| N-1 | N-Alkylation | Alkyl halides, base (KOH or CsCO₃) organic-chemistry.org | N-Alkyl-pyrrolidine-2,5-diones |

| N-1 | N-Alkylation | Alcohols, Ruthenium catalyst organic-chemistry.org | N-Alkyl-pyrrolidine-2,5-diones |

| N-1 | N-Arylation | Boronic acids, Copper acetate organic-chemistry.org | N-Aryl-pyrrolidine-2,5-diones |

| C-3 | Substitution | 3-Substituted coumarins, nitromethane nih.gov | 3,4-Disubstituted 1-hydroxypyrrolidine-2,5-diones |

| C-3 | Chalcogenylation | Copper(II) catalyst mdpi.com | C-3 Chalcogenated indole-pyrrolidine-2,5-diones |

Structural Elucidation and Advanced Analytical Characterization of 1 Aminopyrrolidine 2,5 Dione

Spectroscopic Analysis

Spectroscopic methods provide fundamental information about the molecular structure, bonding, and functional groups present in 1-Aminopyrrolidine-2,5-dione.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule. For 1-Aminopyrrolidine-2,5-dione, both proton (¹H) and carbon-13 (¹³C) NMR are used.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-Aminopyrrolidine-2,5-dione is expected to be relatively simple due to the molecule's symmetry. The four protons on the pyrrolidine-2,5-dione ring (at positions C3 and C4) are chemically equivalent. This equivalence results in a single, sharp signal (a singlet) in the spectrum. Based on data from the parent compound, succinimide (B58015), this singlet appears in the aliphatic region. The two protons of the primary amino group (-NH₂) will also produce a signal, which can be a broad singlet and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Due to symmetry, only two distinct signals are expected for 1-Aminopyrrolidine-2,5-dione. A signal in the downfield region corresponds to the two equivalent carbonyl carbons (C2 and C5) of the imide functional group. A second signal in the upfield region represents the two equivalent methylene carbons (C3 and C4) of the ring.

| ¹H NMR Expected Data | |

| Assignment | Expected Chemical Shift (δ) in ppm |

| -CH₂-CH₂- (ring protons) | ~2.7 (singlet, 4H) |

| -NH₂ (amino protons) | Variable (broad singlet, 2H) |

| ¹³C NMR Expected Data | |

| Assignment | Expected Chemical Shift (δ) in ppm |

| -C H₂-C H₂- (ring carbons) | ~25 - 35 |

| C =O (carbonyl carbons) | ~170 - 180 |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 1-Aminopyrrolidine-2,5-dione is characterized by several key absorption bands that confirm its structure.

The most prominent features are the strong absorption bands corresponding to the carbonyl (C=O) groups of the cyclic imide. Cyclic imides typically show two distinct C=O stretching bands: a symmetric and an asymmetric stretch. Additionally, the presence of the primary amino (-NH₂) group is confirmed by characteristic N-H stretching vibrations.

| FT-IR Characteristic Absorption Bands | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H stretch (primary amine) | 3400 - 3300 |

| C-H stretch (alkane) | 2950 - 2850 |

| C=O stretch (asymmetric, imide) | ~1790 |

| C=O stretch (symmetric, imide) | ~1715 |

| N-H bend (primary amine) | 1650 - 1580 |

| C-N stretch | 1250 - 1020 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. For a non-volatile compound like 1-Aminopyrrolidine-2,5-dione, Electrospray Ionization (ESI) is a suitable soft ionization technique.

The molecular formula of 1-Aminopyrrolidine-2,5-dione is C₄H₆N₂O₂, with a molecular weight of approximately 114.10 g/mol . In ESI-MS, the compound is typically observed as a protonated molecule, [M+H]⁺.

| Mass Spectrometry Expected Data | |

| Ion | Expected Mass-to-Charge Ratio (m/z) |

| [M]⁺ (Molecular Ion) | 114.10 |

| [M+H]⁺ (Protonated Molecule) | 115.11 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating 1-Aminopyrrolidine-2,5-dione from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of 1-Aminopyrrolidine-2,5-dione. Given the polar nature of the compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective mode of separation. A HILIC method provides good retention and sharp peak shapes for polar analytes that are weakly retained in traditional reversed-phase chromatography.

A typical HILIC method would employ a polar stationary phase and a mobile phase consisting of a high percentage of a non-polar organic solvent, like acetonitrile, with a small amount of an aqueous buffer.

| Illustrative HPLC Method | |

| Parameter | Condition |

| Mode | HILIC |

| Column | HILIC Stationary Phase (e.g., silica (B1680970), amide) |

| Mobile Phase | Acetonitrile / Aqueous Ammonium Acetate (B1210297) Buffer |

| Detection | UV at 210-220 nm |

Gas Chromatography (GC) can be used to analyze volatile and thermally stable compounds. While some N-substituted succinimides can be analyzed directly by GC, the polarity of the N-amino group in 1-Aminopyrrolidine-2,5-dione may necessitate derivatization to improve volatility and thermal stability. However, direct analysis is sometimes feasible.

For direct analysis, a polar capillary column would be required to achieve adequate separation and peak shape. The injector and detector temperatures must be carefully optimized to prevent on-column degradation.

| Illustrative GC Method | |

| Parameter | Condition |

| Column | Polar Capillary Column (e.g., WAX type) |

| Carrier Gas | Helium or Hydrogen |

| Injector Type | Split/Splitless |

| Detector | Flame Ionization Detector (FID) |

X-ray Crystallography for Solid-State Structure Determination

To date, a specific single-crystal X-ray diffraction study for 1-Aminopyrrolidine-2,5-dione has not been extensively reported in publicly available literature. However, the crystal structures of closely related pyrrolidine-2,5-dione derivatives have been elucidated, offering valuable insights into the probable solid-state conformation of the core heterocyclic ring.

For instance, the crystal structure of the parent compound, pyrrolidine-2,5-dione, has been determined. In this structure, the five-membered ring is nearly planar. It is reasonable to infer that the introduction of an amino group at the nitrogen atom (N-1 position) would not significantly distort the planarity of the pyrrolidine-2,5-dione ring. The primary conformational changes would likely involve the orientation of the amino group relative to the ring.

In a related derivative, 3-(4-pyridil-methyl)amino-pyrrolidine-2,5-dione, X-ray crystallography revealed an orthorhombic crystal system with the space group Pbca. ebi.ac.uk The unit cell parameters for this derivative were reported as a = 11.595(4) Å, b = 8.325(1) Å, and c = 20.452(4) Å. ebi.ac.uk While this data does not directly represent 1-Aminopyrrolidine-2,5-dione, it demonstrates the utility of X-ray crystallography in determining the precise three-dimensional arrangement of atoms in such heterocyclic systems.

A hypothetical crystal structure for 1-Aminopyrrolidine-2,5-dione would be anticipated to exhibit intermolecular hydrogen bonding involving the amino group (N-H donors) and the carbonyl oxygen atoms (C=O acceptors), which would significantly influence the crystal packing.

Table 1: Hypothetical Crystallographic Data for 1-Aminopyrrolidine-2,5-dione based on Analogous Structures

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 7.5 - 12.0 |

| b (Å) | 5.0 - 9.0 |

| c (Å) | 9.0 - 21.0 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Z | 4 or 8 |

Note: This table presents a hypothetical range of values based on the crystallographic data of similar pyrrolidine-2,5-dione derivatives. Definitive data for 1-Aminopyrrolidine-2,5-dione requires experimental determination.

Elemental Analysis (EA) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental evidence for its chemical formula. For 1-Aminopyrrolidine-2,5-dione, with the molecular formula C₄H₆N₂O₂, the theoretical elemental composition can be calculated.

Theoretical Composition:

Carbon (C): 42.11%

Hydrogen (H): 5.30%

Nitrogen (N): 24.55%

Oxygen (O): 28.04%

Experimental elemental analysis of a synthesized and purified sample of 1-Aminopyrrolidine-2,5-dione should yield percentage values that are in close agreement with these theoretical calculations, typically within a ±0.4% margin of error, thus confirming the empirical formula of the compound.

Table 2: Comparison of Theoretical and Expected Experimental Elemental Analysis Data for C₄H₆N₂O₂

| Element | Theoretical % | Expected Experimental % (±0.4%) |

| Carbon (C) | 42.11 | 41.71 - 42.51 |

| Hydrogen (H) | 5.30 | 4.90 - 5.70 |

| Nitrogen (N) | 24.55 | 24.15 - 24.95 |

This data underscores the importance of elemental analysis in the routine characterization of newly synthesized batches of 1-Aminopyrrolidine-2,5-dione to ensure the correct stoichiometry and absence of significant impurities.

Theoretical and Computational Investigations of 1 Aminopyrrolidine 2,5 Dione

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the three-dimensional structure and electronic nature of molecules.

Molecular Structure: The foundational structure of 1-Aminopyrrolidine-2,5-dione is the pyrrolidine-2,5-dione ring. High-resolution crystal structure data for the parent compound, pyrrolidine-2,5-dione, reveals that the five-membered ring is nearly planar. nih.govresearchgate.net This planarity is a key structural feature. For the 1-amino derivative, computational geometry optimization would be used to determine the precise bond lengths, bond angles, and dihedral angles, including the orientation of the amino group relative to the ring. It is expected that the core ring would retain its near-planar conformation.

Below is a table of crystallographically determined bond lengths and angles for the parent pyrrolidine-2,5-dione, which serves as a structural baseline for its derivatives. researchgate.net

| Parameter | Bond/Angle | Value |

| Bond Length | N1—C2 | 1.383 (2) Å |

| N1—C5 | 1.380 (2) Å | |

| C2—O1 | 1.209 (2) Å | |

| C5—O2 | 1.210 (2) Å | |

| C2—C3 | 1.503 (2) Å | |

| C3—C4 | 1.522 (3) Å | |

| C4—C5 | 1.503 (2) Å | |

| Bond Angle | C5—N1—C2 | 112.11 (13)° |

| O1—C2—N1 | 123.67 (15)° | |

| O1—C2—C3 | 128.53 (16)° | |

| N1—C2—C3 | 107.79 (13)° | |

| C2—C3—C4 | 104.99 (14)° | |

| C5—C4—C3 | 105.00 (14)° | |

| O2—C5—N1 | 123.77 (15)° | |

| O2—C5—C4 | 128.58 (16)° | |

| N1—C5—C4 | 107.64 (13)° |

Data for Pyrrolidine-2,5-dione (Succinimide) obtained from single-crystal X-ray diffraction.

Electronic Properties: A molecule's electronic properties are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. Computational methods are routinely used to calculate the energies of these orbitals and map their spatial distribution. For 1-Aminopyrrolidine-2,5-dione, the HOMO is expected to have significant contributions from the lone pair electrons of the amino nitrogen, while the LUMO would likely be localized over the carbonyl groups, indicating their electrophilic nature.

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry is an indispensable tool for mapping the intricate pathways of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. nih.govacs.org This allows for the determination of activation energies, which are crucial for understanding reaction rates.

A well-studied example relevant to the pyrrolidine-2,5-dione core is the non-enzymatic deamidation of asparagine residues in proteins, which proceeds through a succinimide (B58015) intermediate. nih.govacs.orgresearchgate.net Computational studies have detailed this mechanism, showing a nucleophilic attack of the backbone nitrogen onto the side-chain amide carbon, forming a tetrahedral intermediate which then eliminates ammonia (B1221849) to form the succinimide ring. nih.govacs.org These same principles and methods can be applied to understand the synthesis of 1-Aminopyrrolidine-2,5-dione (e.g., from succinic anhydride (B1165640) and hydrazine) or its subsequent reactions, such as hydrolysis or reactions involving the exocyclic amino group. researchgate.netmdpi.com

Conformational Analysis and Tautomerism Studies

Conformational Analysis: While the core pyrrolidine-2,5-dione ring is relatively rigid and planar, the substituent at the N1 position introduces conformational flexibility. nih.govresearchgate.net For 1-Aminopyrrolidine-2,5-dione, conformational analysis would focus on the rotation around the N1-N(amino) single bond. Quantum chemical calculations can map the potential energy as a function of this rotation's dihedral angle, allowing for the identification of the lowest-energy (most stable) conformers and the rotational energy barriers between them. This information is vital for understanding how the molecule interacts with its environment or with other reactants.

Tautomerism: 1-Aminopyrrolidine-2,5-dione can theoretically exist in tautomeric forms, specifically the keto-enol form where a proton migrates from a carbon atom alpha to a carbonyl group to the carbonyl oxygen, creating a C=C double bond and a hydroxyl group. However, for dicarbonyl systems like succinimide, the diketo form is overwhelmingly more stable. Computational studies can quantify this stability by calculating the relative energies of all possible tautomers. The results would almost certainly confirm that the 1-Aminopyrrolidine-2,5-dione form is the predominant species under normal conditions.

Prediction of Spectroscopic Parameters

Computational quantum chemistry provides highly accurate predictions of various spectroscopic parameters, which serve as a powerful complement to experimental characterization. nih.govnih.gov

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum is generated. This is invaluable for assigning the peaks in an experimental spectrum to specific molecular motions, such as the characteristic symmetric and asymmetric stretching of the carbonyl (C=O) groups or the N-H stretching of the amino group.

NMR Spectroscopy: The chemical shifts (δ) in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of each nucleus. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the reliable prediction of ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values can be compared with experimental data to confirm the proposed structure of 1-Aminopyrrolidine-2,5-dione and its derivatives.

Molecular Modeling for Structure-Reactivity Correlations

Molecular modeling bridges the gap between molecular structure and chemical behavior by establishing correlations between calculated properties and observed reactivity.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netchemrxiv.org It reveals the distribution of charge, highlighting electron-rich regions (negative potential, typically colored red) that are susceptible to electrophilic attack, and electron-poor regions (positive potential, typically blue) that are prone to nucleophilic attack. For 1-Aminopyrrolidine-2,5-dione, an MEP map would clearly show negative potential around the carbonyl oxygens and the amino nitrogen, and positive potential around the carbonyl carbons, accurately predicting the sites of interaction in chemical reactions.

Role of 1 Aminopyrrolidine 2,5 Dione As a Chemical Intermediate and Functional Scaffold

Precursor in the Synthesis of Complex Organic Molecules

The pyrrolidine-2,5-dione moiety is a key structural feature in numerous biologically active compounds and serves as a crucial intermediate in organic synthesis. researchgate.net 1-Aminopyrrolidine-2,5-dione, with its exposed primary amine, acts as a versatile nucleophile, enabling the construction of more elaborate molecular architectures.

One notable application is in the synthesis of fused heterocyclic systems. For instance, derivatives of 1-aminopyrrolidine-2,5-dione can be transformed into corresponding 1-aminopyrrolidine-2,5-diones through reactions with ethanolic hydrazine (B178648). excli.de This reactivity allows for the creation of bicyclic structures that are of interest in medicinal chemistry. The synthesis of various pyrrolidine-2,5-dione derivatives often starts from precursors like succinic acid or succinic anhydride (B1165640), which can be reacted with hydrazine or its derivatives. lookchem.com For example, reacting succinic anhydrides with hydrazines is a common method to produce N-substituted pyrrolidine-2,5-diones. researchgate.net These reactions highlight the role of the succinimide (B58015) core as a robust platform for further chemical elaboration.

Scaffold for the Construction of Diverse Chemical Libraries

The concept of a molecular scaffold is central to combinatorial chemistry and drug discovery, providing a core structure upon which a variety of substituents can be placed to generate a library of related compounds. The pyrrolidine (B122466) ring, and specifically the pyrrolidine-2,5-dione structure, is recognized for its utility as a versatile scaffold. researchgate.netnih.gov Its non-planar, three-dimensional nature allows for an efficient exploration of chemical space, a desirable trait in the search for novel bioactive molecules. researchgate.netnih.gov

The synthesis of libraries of 1,3-disubstituted pyrrolidine-2,5-diones has been reported, demonstrating the modularity of this scaffold. nih.gov By systematically varying the substituents at different positions of the ring, chemists can generate a multitude of derivatives for screening purposes. This approach is valuable for identifying compounds with specific biological activities and for developing structure-activity relationships. The ability to functionalize the preformed pyrrolidine ring is a key strategy in building these diverse chemical libraries. researchgate.net

Applications in Chemical Biology Research

The unique properties of the 1-aminopyrrolidine-2,5-dione scaffold have been leveraged in the field of chemical biology to study and manipulate biological systems.

Design and Synthesis of Molecular Probes for Target Engagement Studies

Molecular probes are essential tools for visualizing and quantifying the interaction of molecules with their biological targets. The pyrrolidine-2,5-dione scaffold can be incorporated into the design of such probes. For example, fluorescent molecules are widely used to label proteins and other biomolecules. mdpi.com By attaching a fluorophore to a molecule containing the 1-aminopyrrolidine-2,5-dione core, researchers can create probes to study target engagement. Affinity probes, which are designed to bind specifically and strongly to a particular target, are crucial in drug development. nih.gov The development of novel affinity probes based on various scaffolds allows for the evaluation of inhibitor binding in living cells, providing valuable insights into drug-target interactions. nih.gov

Exploration of Binding Interactions with Biomolecules

Understanding how a molecule interacts with a biomolecule, such as a protein, is fundamental to drug design and chemical biology. The pyrrolidine-2,5-dione structure is found in compounds that exhibit binding affinity for various biological targets. For instance, derivatives of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione have been synthesized and shown to be potent ligands for the 5-HT1A receptor and the serotonin (B10506) transporter protein (SERT). nih.gov Computer docking simulations have been used to model the binding of these compounds to their respective targets, confirming the experimental results. nih.gov The stereochemistry of the pyrrolidine ring can significantly influence the binding mode and biological profile of a drug candidate due to the enantioselective nature of protein binding sites. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how chemical structure influences biological activity. The pyrrolidine-2,5-dione scaffold has been extensively used in such studies. By synthesizing and testing a series of related compounds, researchers can identify the chemical features that are crucial for a desired activity.

For example, SAR analysis of certain pyrrolidine-2,5-dione derivatives revealed that the anticonvulsant activity is strongly affected by the substituents at the 3-position of the ring. nih.gov In another study, modifications to various positions of a pyrrolidine-based scaffold had varied effects on inhibitory activity, demonstrating the potential for optimization. nih.gov These studies, even when conducted in non-clinical settings, provide fundamental knowledge that can guide the design of more potent and selective compounds.

| Scaffold/Series | Position of Modification | Observed Effect on Activity (Non-Clinical) | Reference Finding |

|---|---|---|---|

| 3-Substituted Pyrrolidine-2,5-diones | Position 3 | Substituents at this position strongly affect anticonvulsant activity. | SAR analysis revealed that the anticonvulsant activity is affected strongly by substituents at position 3 of the pyrrolidine-2,5-dione scaffold. nih.gov |

| Pyrrolidine Pentamine Derivatives | R1, R3, R4, R5 positions | Alterations at R1 reduced inhibition, while modifications at R3, R4, and R5 had varied effects, indicating optimization potential. | Alterations at position R1 of the two most active compounds reduced inhibition levels...On the other hand, modifications on the R3, R4, and R5 positions had varied effects, demonstrating the potential for optimization. nih.gov |

| Pyrrolidine-2,5-dione-acetamides | Position 3 and Acetamide (B32628) fragment | Activity is influenced by the substituent at position 3 and the type of phenylpiperazine on the acetamide fragment. | Summarizing the SAR analysis of this class of compounds, the activity appeared to be influenced by the substituent at position 3 of the pyrrolidine-2,5-dione ring, as well as the type of phenylpiperazine attached to the acetamide fragment. nih.gov |

Potential in Advanced Materials and Polymer Science

While the primary applications of 1-aminopyrrolidine-2,5-dione and its derivatives have been in the fields of medicinal and organic chemistry, there is growing interest in the use of such heterocyclic structures in materials science. The development of advanced polymer materials with enhanced properties is a significant area of research. nih.gov

The rigid succinimide ring can impart thermal stability and specific mechanical properties to polymers. The synthesis of new functional polymers and the functionalization of existing ones are key research directions. nih.gov The reactive N-amino group of 1-aminopyrrolidine-2,5-dione offers a potential handle for incorporating this moiety into polymer chains through various polymerization techniques. While specific examples focusing solely on 1-aminopyrrolidine-2,5-dione in polymer science are not abundant, the broader class of pyrrolidinediones is recognized for its utility. For instance, conjugated polymers derived from monomers containing related diketopyrrolopyrrole (DPP) units have been studied for their influence on film morphology and charge mobility in organic transistors. nih.gov This suggests that the incorporation of the pyrrolidine-2,5-dione unit could be a strategy for designing new polymers with tailored electronic and physical properties.

Future Directions and Emerging Research Trends in 1 Aminopyrrolidine 2,5 Dione Chemistry

Innovations in Stereoselective Synthesis of Pyrrolidine-2,5-dione Systems

The stereochemistry of molecules plays a pivotal role in their biological activity. Consequently, the development of novel stereoselective synthetic methods for constructing the pyrrolidine-2,5-dione core is a major area of ongoing research. mdpi.com The spatial arrangement of substituents on the pyrrolidine (B122466) ring can dramatically influence the binding affinity and efficacy of drug candidates. researchgate.net Future research will likely focus on asymmetric catalysis to afford enantiomerically pure derivatives of 1-aminopyrrolidine-2,5-dione.

Recent advancements in the stereoselective synthesis of related pyrrolidine and pyrrolizidinone structures provide a glimpse into the future of 1-aminopyrrolidine-2,5-dione synthesis. researchgate.netrsc.org Organocatalysis, for instance, has emerged as a powerful tool for the enantioselective synthesis of complex heterocyclic compounds. mdpi.com The application of novel chiral catalysts, including those based on proline and its derivatives, is expected to yield highly efficient and selective methods for the synthesis of chiral 1-aminopyrrolidine-2,5-dione analogs. rsc.org Furthermore, multicomponent reactions that allow for the construction of complex molecular architectures in a single step are gaining traction for their efficiency and atom economy. acs.org

| Synthetic Strategy | Key Features | Potential Application to 1-Aminopyrrolidine-2,5-dione |

| Asymmetric Organocatalysis | Utilizes small organic molecules as chiral catalysts. | Enantioselective synthesis of substituted 1-aminopyrrolidine-2,5-diones. |

| Transition-Metal Catalysis | Employs transition metal complexes to control stereochemistry. | Diastereoselective and enantioselective functionalization of the pyrrolidine ring. |

| Multicomponent Reactions | Combines three or more reactants in a single operation. | Rapid generation of diverse libraries of 1-aminopyrrolidine-2,5-dione derivatives. |

| Biocatalysis | Utilizes enzymes to perform stereoselective transformations. | Green and highly selective synthesis of chiral precursors to 1-aminopyrrolidine-2,5-diones. |

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry. Future research on 1-aminopyrrolidine-2,5-dione will undoubtedly prioritize the development of sustainable and environmentally friendly synthetic methods. This includes the use of greener solvents, catalysts, and reaction conditions. nih.govrsc.orgsciencepublishinggroup.com

| Green Chemistry Approach | Description | Relevance to 1-Aminopyrrolidine-2,5-dione Synthesis |

| Use of Green Solvents | Replacing volatile organic compounds with water, ionic liquids, or supercritical fluids. | Reduces environmental impact and improves worker safety. |

| Heterogeneous Catalysis | Employing solid-supported catalysts that can be easily recovered and reused. | Simplifies purification and minimizes catalyst waste. |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate chemical reactions. | Leads to faster reaction times and often improved yields. |

| Flow Chemistry | Performing reactions in a continuous flow system rather than in batch. | Offers better control over reaction parameters and enhanced safety. |

Advanced Computational Approaches for Rational Design of New Derivatives

The integration of computational tools has revolutionized the drug discovery and design process. nih.govmiddlebury.edu In the context of 1-aminopyrrolidine-2,5-dione, advanced computational approaches will be instrumental in the rational design of new derivatives with tailored biological activities. nih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can provide valuable insights into the interactions between 1-aminopyrrolidine-2,5-dione analogs and their biological targets. nih.govnih.gov

These computational methods can be used to predict the binding affinity, selectivity, and pharmacokinetic properties of novel compounds, thereby guiding synthetic efforts towards the most promising candidates. nih.govresearchgate.net The use of artificial intelligence and machine learning algorithms is also expected to play an increasingly important role in identifying novel scaffolds and optimizing lead compounds. nih.govmdpi.com By leveraging these powerful in silico tools, researchers can accelerate the discovery of new 1-aminopyrrolidine-2,5-dione-based therapeutics.

| Computational Method | Application in 1-Aminopyrrolidine-2,5-dione Research |

| Molecular Docking | Predicting the binding mode and affinity of derivatives to target proteins. nih.gov |

| QSAR | Establishing a mathematical relationship between chemical structure and biological activity. |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex over time. nih.gov |

| Virtual Screening | Computationally screening large libraries of compounds to identify potential hits. |

Interdisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology

The future of 1-aminopyrrolidine-2,5-dione chemistry will be characterized by increasing collaboration between synthetic chemists and chemical biologists. hksccb.hkresearchgate.net This interdisciplinary approach will be crucial for elucidating the mechanisms of action of 1-aminopyrrolidine-2,5-dione derivatives and for identifying new therapeutic applications. The pyrrolidine ring is a common motif in a vast number of FDA-approved drugs and natural products, underscoring its importance in medicinal chemistry. researchgate.net

Chemical biology tools, such as activity-based protein profiling and chemical proteomics, can be used to identify the cellular targets of 1-aminopyrrolidine-2,5-dione analogs. Furthermore, the development of chemical probes based on the 1-aminopyrrolidine-2,5-dione scaffold will enable the study of biological processes in living systems. This synergy between synthetic chemistry and chemical biology will undoubtedly lead to a deeper understanding of the therapeutic potential of this important class of compounds and may lead to the discovery of novel drug candidates for a range of diseases, including cancer. google.com

Q & A

Q. Advanced

- GABA-transaminase inhibition : Fluorometric assays using vigabatrin as a reference standard, measuring IC₅₀ values (e.g., 5.2–160.4 mM for derivatives) .

- Antioxidant activity : DPPH radical scavenging assays coupled with DFT studies to correlate electronic properties (HOMO-LUMO gaps) with activity .

- Receptor binding : Radioligand displacement assays for 5-HT1A/SERT affinity, requiring tritiated ligands and membrane preparations from transfected cells .

How can multi-step synthesis protocols for radiopharmaceutical derivatives of 1-aminopyrrolidine-2,5-dione be optimized?

Advanced

For fluorine-18 labeling, a three-step radiochemical pathway is used:

Nucleophilic radiofluorination of a pyridinium triflate precursor.

TFA-mediated deprotection of N-Boc groups.

Maleimide conjugation with thiol-containing peptides/proteins (e.g., c-AFIM-0) in DMSO/Tris buffer (pH 7.4–8.0) at RT for 10 min .

Key optimizations include HPLC purification (17–20% yield) and gel filtration to maintain protein integrity.

What strategies resolve contradictions in reported bioactivity data for pyrrolidine-2,5-dione derivatives?

Advanced

Discrepancies in IC₅₀ values (e.g., 5.2 mM vs. 160.4 mM for GABA-transaminase) arise from:

- Assay conditions : Variations in buffer pH, enzyme source, or incubation time .

- Structural modifications : Substituents on the arylpiperazine moiety significantly alter receptor binding kinetics .

Standardized protocols (e.g., identical reference compounds and assay plates) and meta-analyses of SAR trends are recommended.

How do crystallographic data inform the design of 1-aminopyrrolidine-2,5-dione-based therapeutics?

Advanced

X-ray structures reveal non-covalent interactions (e.g., C–H⋯π) that stabilize crystal packing, influencing solubility and bioavailability . For example, a dihedral angle of 64.58° between pyridine and pyrrolidine rings in 1-(3-pyridyl)pyrrolidine-2,5-dione suggests conformational flexibility, which can be exploited for docking studies with target enzymes .

What methodologies enable the study of structure-activity relationships (SAR) in 1-aminopyrrolidine-2,5-dione derivatives?

Q. Advanced

- Systematic substituent variation : Modifying the aryl group at N1 of the piperazine ring to assess 5-HT1A/SERT affinity .

- Comparative molecular field analysis (CoMFA) : Correlating steric/electronic properties with antioxidant activity, as shown in DFT-based SAR studies .

What are the challenges in conjugating 1-aminopyrrolidine-2,5-dione derivatives to biomacromolecules?

Advanced

Maleimide-thiol conjugation (e.g., with cysteine residues) requires:

- pH control : Optimal reactivity at pH 6.5–7.5 to avoid hydrolysis.

- Solvent compatibility : Use of DMSO/aqueous buffer mixtures to balance solubility and protein stability .

- Purification challenges : Size-exclusion chromatography (SuperDex columns) to separate conjugates from unreacted reagents .

How can researchers mitigate toxicity concerns during in vivo studies of pyrrolidine-2,5-dione derivatives?

Q. Basic

- Acute toxicity screening : Intravenous LD₅₀ assays in mice (e.g., 180 mg/kg for iodinated analogs) .

- Metabolic stability tests : Liver microsome assays to identify reactive metabolites.

- Structural detoxification : Introducing electron-withdrawing groups (e.g., fluorine) to reduce oxidative stress .

What computational tools are used to predict the bioactivity of 1-aminopyrrolidine-2,5-dione analogs?

Q. Advanced

- Density Functional Theory (DFT) : Calculates redox potentials and Fukui indices to predict antioxidant mechanisms .

- Molecular docking : Simulates binding to targets like GABA-transaminase using AutoDock Vina, validated by crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.